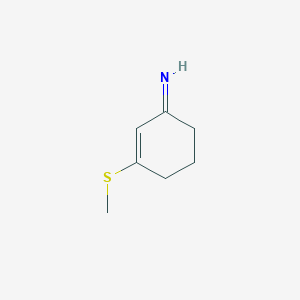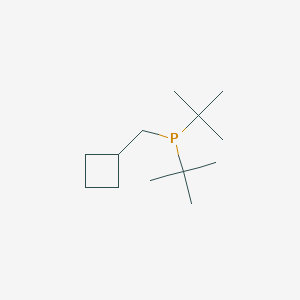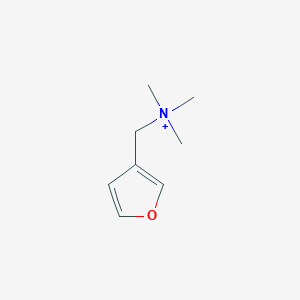
(Furan-3-yl)-N,N,N-trimethylmethanaminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Furan-3-yl)-N,N,N-trimethylmethanaminium is a quaternary ammonium compound that features a furan ring attached to a trimethylammonium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-3-yl)-N,N,N-trimethylmethanaminium typically involves the quaternization of a furan derivative with a trimethylamine source. One common method is the reaction of furan-3-carboxaldehyde with trimethylamine in the presence of a suitable alkylating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(Furan-3-yl)-N,N,N-trimethylmethanaminium can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the furan ring to dihydrofuran derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trimethylammonium group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Furan-3-yl)-N,N,N-trimethylmethanaminium is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. The quaternary ammonium group is known for its ability to disrupt microbial cell membranes, making it a candidate for the development of new antimicrobial agents .
Medicine
In medicinal chemistry, this compound is explored for its potential use in drug design. Its structural features may allow it to interact with specific biological targets, leading to the development of new therapeutic agents .
Industry
In the industrial sector, this compound is investigated for its potential use in materials science. Its unique properties may make it suitable for the development of new polymers or as a component in specialty chemicals .
Mécanisme D'action
The mechanism of action of (Furan-3-yl)-N,N,N-trimethylmethanaminium involves its interaction with biological membranes. The quaternary ammonium group can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This mechanism is similar to that of other quaternary ammonium compounds, which are known for their antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Furan-2-yl)-N,N,N-trimethylmethanaminium
- (Thiophen-3-yl)-N,N,N-trimethylmethanaminium
- (Pyridin-3-yl)-N,N,N-trimethylmethanaminium
Uniqueness
(Furan-3-yl)-N,N,N-trimethylmethanaminium is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. Compared to its analogs, the furan ring may offer different reactivity and interaction profiles, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
103314-72-3 |
|---|---|
Formule moléculaire |
C8H14NO+ |
Poids moléculaire |
140.20 g/mol |
Nom IUPAC |
furan-3-ylmethyl(trimethyl)azanium |
InChI |
InChI=1S/C8H14NO/c1-9(2,3)6-8-4-5-10-7-8/h4-5,7H,6H2,1-3H3/q+1 |
Clé InChI |
NMSKEQKHROSUII-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CC1=COC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



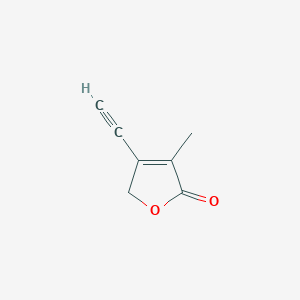
![[1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide](/img/structure/B14324543.png)
-](/img/structure/B14324546.png)
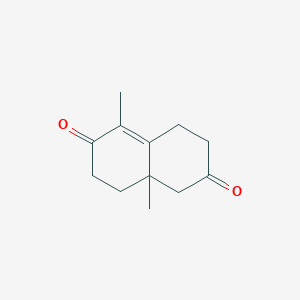
![1-Methyl-4,7-diphenyl-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B14324559.png)

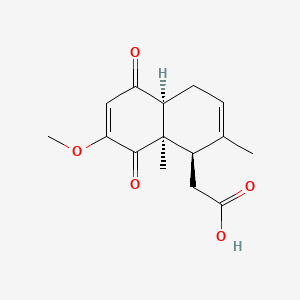
![2-[(Trimethylsilyl)methyl]prop-2-enenitrile](/img/structure/B14324577.png)
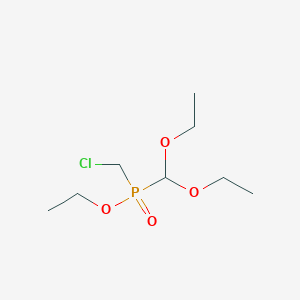
![1,2-Dimethyl-1H-imidazo[2,1-A]isoindole](/img/structure/B14324587.png)
![5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid](/img/structure/B14324594.png)
